molecular formula C20H21N5O3 B2503970 2-hydroxy-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)quinoline-4-carboxamide CAS No. 1903154-85-7

2-hydroxy-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)quinoline-4-carboxamide

Cat. No. B2503970
CAS RN: 1903154-85-7
M. Wt: 379.42
InChI Key: HLXXBMMMVHQPLM-UHFFFAOYSA-N
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Description

The compound "2-hydroxy-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)quinoline-4-carboxamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as quinoline and pyrimidine rings, and the piperidine moiety, are common to the compounds discussed in the papers. These structural features are often associated with a variety of pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves the formation of carboxamide linkages and the construction of heterocyclic systems. For instance, the synthesis of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides was achieved and evaluated for inotropic activity, which suggests a method that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds shows that the piperazine or piperidine ring often adopts a chair conformation, which is a stable form for such six-membered rings. The dihedral angles between the rings in these molecules, such as the pyrimidine and quinoline rings, can vary, affecting the overall three-dimensional shape and possibly the biological activity of the molecules .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from the functional groups present. For example, the carboxamide moiety can be involved in hydrogen bonding, which is crucial for the biological activity, as seen in the identification of TLR2 agonists among dihydropyrimidine-quinolone carboxamides . The hydroxylamine derivative of a related compound, 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline, was shown to be mutagenic, indicating that the hydroxylamine group can confer significant reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of hydrogen bond donors and acceptors, such as in the carboxamide group, can affect solubility and binding interactions. The crystal packing of a related compound showed the formation of chains along a specific axis due to C—H⋯O hydrogen bonds, which is indicative of the solid-state behavior that can influence the compound's stability and solubility .

Scientific Research Applications

Novel Synthesis Methods

Research has explored efficient synthesis methods for novel compounds, including those similar to the target compound, which are potentially useful in medicinal chemistry. For instance, an efficient synthesis process for novel diarylpyridopyrimidines, which could be structurally related to the compound of interest, has been developed, showing potential applications in drug discovery and development (Vijayakumar, Karthikeyan, & Sarveswari, 2014).

Antibacterial and Antifungal Agents

Several studies have focused on designing and synthesizing novel compounds for antibacterial and antifungal applications. This includes research on quinolonecarboxamide derivatives that show promise as potent antibacterial agents (Fujita, Chiba, Tominaga, & Hino, 1998). These studies highlight the potential of similar compounds in treating infections.

Antipsychotic Agents

Research into heterocyclic carboxamides, closely related to the query compound, has identified potential antipsychotic agents. These compounds have been evaluated for their binding affinity to dopamine and serotonin receptors, showing promising results in models predictive of antipsychotic activity without significant extrapyramidal side effects (Norman, Navas, Thompson, & Rigdon, 1996).

Anti-inflammatory and Analgesic Agents

The synthesis of novel heterocyclic compounds derived from known structures has been explored for their anti-inflammatory and analgesic properties. This includes research on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, indicating their significant potential as COX-2 inhibitors with good analgesic and anti-inflammatory activities (Abu-Hashem, Al-Hussain, & Zaki, 2020).

Fluorescent Probes for DNA Detection

The development of novel fluorescent probes for DNA detection based on benzimidazoquinolines, which may share structural similarities with the query compound, has been reported. These probes exhibit strong fluorescence emission intensity, offering potential applications in biochemical and medical research for DNA interaction studies (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its potential applications in various fields such as medicinal chemistry .

properties

IUPAC Name

N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-2-oxo-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-12-10-17(26)24-20(21-12)25-8-6-13(7-9-25)22-19(28)15-11-18(27)23-16-5-3-2-4-14(15)16/h2-5,10-11,13H,6-9H2,1H3,(H,22,28)(H,23,27)(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXXBMMMVHQPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)quinoline-4-carboxamide

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